

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid IUPAC name

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

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An In-depth Technical Guide to **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid**, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its applications in the field of drug discovery.

Introduction and Strategic Importance

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a bifunctional molecule featuring a pyrazole-4-carboxylic acid core N-substituted with a tetrahydropyran (THP) ring. The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacological properties and engage in key hydrogen bonding interactions with biological targets.^{[1][2]} The attached THP ring is a saturated heterocycle frequently used as a bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining key spatial interactions. The carboxylic acid group provides a crucial handle for further chemical modification or direct interaction with target proteins.

This unique combination of features makes the title compound a valuable intermediate for constructing complex lead compounds, particularly in the development of enzyme inhibitors.^[3] This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this molecule in their synthetic and medicinal chemistry programs.

Nomenclature and Physicochemical Properties

The structural identity and key properties of the compound are summarized below.

IUPAC Name and Structure

The correct and systematic IUPAC name for the compound is **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid**.

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Figure 1: Chemical structure of **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid**.

Key Physicochemical Data

The following table summarizes essential data for this compound, compiled from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	1340372-11-3	[4]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	
Molecular Weight	196.21 g/mol	
Appearance	White to off-white solid	[5]
pKa	4.43 ± 0.20 (Predicted)	[5]
Solubility	Soluble in Methanol	[5]

Synthesis and Mechanistic Rationale

The synthesis of **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid** can be achieved through a robust two-step process starting from commercially available ethyl pyrazole-4-carboxylate and tetrahydro-4H-pyran-4-one. This pathway involves a reductive amination followed by ester hydrolysis.

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below.



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Caption: Synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for N-alkylation of pyrazoles via reductive amination.

Step 1: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

- Protocol:
 - To a solution of ethyl pyrazole-4-carboxylate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).
 - Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate.
 - Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
 - Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting pyrazole is consumed.
 - Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude residue by silica gel column chromatography to yield the desired ethyl ester intermediate.
- Expert Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is milder than other hydrides like sodium borohydride and is particularly effective for the in-situ reduction of iminium ions formed from the ketone and pyrazole. Acetic acid acts as a catalyst to promote iminium ion formation.

Step 2: Synthesis of **1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid**

- Protocol:
 - Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

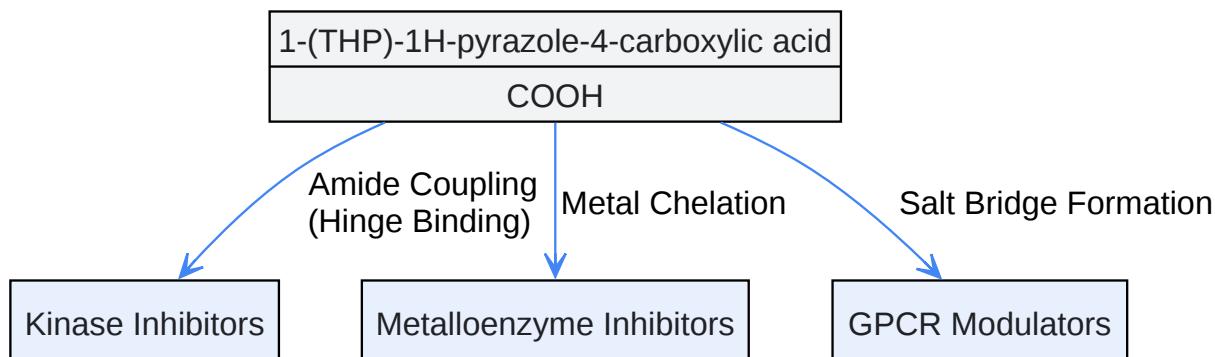
- Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
- Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
- Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
- The product will precipitate as a solid. Collect the solid by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to afford the final pure product.
- Expert Rationale: Saponification (base-mediated hydrolysis) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. Lithium hydroxide is a common base for this purpose. Acidification of the resulting carboxylate salt is necessary to protonate it, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Applications in Drug Discovery

The title compound is a versatile building block for creating more elaborate molecules targeting a range of diseases. The pyrazole carboxylic acid moiety is a known pharmacophore that can act as a hinge-binder in kinase inhibitors or chelate metal ions in metalloenzymes.

Role as a Scaffold in Inhibitor Design

The molecule's structure is ideally suited for fragment-based drug discovery (FBDD) and lead optimization. The carboxylic acid can be converted to various amides, esters, or other functional groups to explore the chemical space around a target's binding pocket.



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Caption: Potential applications of the core scaffold in inhibitor design.

Published Examples

While specific drugs containing this exact fragment may be in proprietary development, the core pyrazole carboxylic acid scaffold has been successfully employed in the discovery of potent inhibitors for enzymes such as L-2-hydroxy acid oxidase 2 (Hao2), highlighting the therapeutic potential of this chemical class.^[3] The tetrahydropyran group is often introduced to improve properties like solubility and cell permeability compared to more planar aromatic substituents.

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a high-value chemical tool for medicinal chemists. Its straightforward and scalable synthesis allows for its ready incorporation into drug discovery pipelines. The combination of a proven pharmacophore (pyrazole carboxylic acid) with a property-enhancing group (tetrahydropyran) makes it an attractive starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis and strategic application.

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